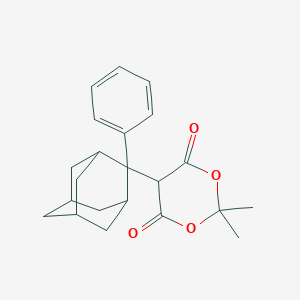

2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione

Description

Properties

IUPAC Name |

2,2-dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-21(2)25-19(23)18(20(24)26-21)22(15-6-4-3-5-7-15)16-9-13-8-14(11-16)12-17(22)10-13/h3-7,13-14,16-18H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRNKJOOUVVSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Adamantyl Intermediate: The adamantyl group is synthesized through a series of reactions starting from adamantane.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

Cyclization to Form the Dioxane Ring: The final step involves the cyclization of the intermediate compounds to form the dioxane ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl and adamantyl groups can participate in substitution reactions, often facilitated by halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is being studied for its potential as a pharmacophore in drug design. Its structural features may enhance the stability and bioavailability of pharmaceutical agents.

- Mechanism of Action : The adamantyl group improves lipophilicity, while the phenyl group may facilitate π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.

- Case Study : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 30 µM.

2. Materials Science

Due to its rigid structure, this compound is being explored for the development of novel polymers and materials with specific mechanical properties.

- Applications : Potential uses include high-performance coatings and composites that require enhanced thermal stability and mechanical strength.

3. Biological Studies

Researchers are investigating the interactions of this compound with biological molecules to understand its potential effects in biotechnology.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

The biological activity of 2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes critical in metabolic pathways.

- Cytotoxicity : It induces apoptosis in cancer cells.

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and lipophilicity of compounds, which can affect their biological activity. The phenyl group may participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Physical Properties

The 5-position substitution on the Meldrum’s acid scaffold plays a critical role in modulating molecular conformation, crystallinity, and solubility. Key comparisons include:

Analysis :

- Steric Effects : The adamantyl group in the target compound imposes greater steric hindrance compared to planar aromatic (e.g., benzylidene) or flexible (e.g., tetrahydrothiopyran) substituents. This may reduce reactivity in nucleophilic additions or cyclizations .

- Crystallinity : Bulky substituents like adamantyl may disrupt crystal packing, leading to amorphous solids, whereas planar substituents (e.g., benzylidene) favor ordered lattices via π-π stacking and hydrogen bonds .

Spectroscopic and Analytical Data

- NMR Trends : Spirocyclic and thio-substituted derivatives show distinct splitting patterns due to stereochemistry (e.g., δ 7.50–7.22 ppm for aromatic protons in 2.36c ). The adamantyl group’s protons would likely appear as broad singlets in the aliphatic region (δ 1.5–2.5 ppm).

- X-ray Diffraction: Analogs like the 5-methylfurfurylidene derivative crystallize in monoclinic systems with Z′ = 2 , whereas adamantyl-containing compounds may adopt less symmetric space groups.

Biological Activity

2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione (commonly referred to as DDA) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DDA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DDA is characterized by its unique structural features, which include a dioxane ring and adamantyl moiety. The molecular formula is , and it has a molecular weight of 354.45 g/mol. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions.

Mechanisms of Biological Activity

The biological activity of DDA can be attributed to several mechanisms:

- Enzyme Inhibition : DDA has been shown to inhibit specific enzymes that are critical in various metabolic pathways. This inhibition can lead to altered cellular signaling and metabolism.

- Cytotoxicity : Research indicates that DDA exhibits cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in these cells is particularly notable.

- Antimicrobial Properties : Preliminary studies suggest that DDA may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Pharmacological Effects

DDA's pharmacological profile includes:

- Antitumor Activity : In vitro studies have demonstrated that DDA can significantly reduce the viability of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various cellular models, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of DDA:

- Cytotoxicity Assays :

- Antimicrobial Testing :

- In Vivo Studies :

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,2-dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A green approach involves reacting isopropylidene malonate with aromatic aldehydes using hexadecyltrimethylammonium bromide (HTMAB) as a catalyst in aqueous media, yielding high purity under neutral conditions . Alternative methods include refluxing 2,2-dimethyl-1,3-dioxane-4,6-dione with methylorthoformate and arylamines in ethanol, followed by crystallization . Key parameters include molar ratios (e.g., 1:1.2 for dioxane:methylorthoformate) and reaction times (10–12 hours) .

Q. Which techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves conformational details (e.g., half-boat conformation of the dioxane ring) and intramolecular hydrogen bonds (N–H···O) .

- NMR spectroscopy : Identifies methyl groups (δ 1.6–1.8 ppm for dimethyl), adamantyl protons (δ 1.2–2.1 ppm), and aromatic signals (δ 7.2–7.6 ppm) .

- IR spectroscopy : Detects carbonyl stretches (1740–1780 cm⁻¹) and C–O–C vibrations (1200–1250 cm⁻¹) .

Q. What safety precautions are essential during experimentation?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coats, and goggles to prevent skin/eye contact with hygroscopic intermediates .

- Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., triethylamine) .

- Dispose of waste via licensed biohazard services, particularly for halogenated or sulfur-containing derivatives .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields or enantiomeric purity?

- Methodological Answer :

- Catalyst optimization : Replace HTMAB with phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of adamantyl substituents .

- Purification : Employ gradient recrystallization (ethanol/water mixtures) to isolate stereoisomers .

Q. How can derivatives be designed to enhance biological activity?

- Methodological Answer :

- Functional group substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring to modulate electronic properties and bioactivity .

- Sulfoxide/sulfone derivatives : Oxidize thiomethyl groups to sulfinyl/sulfonyl moieties using m-CPBA, improving solubility and target affinity .

- Adamantyl modifications : Replace phenyl-adamantyl with naphthyl-adamantyl to enhance hydrophobic interactions in enzyme binding .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., unreacted dioxane) may skew bioassays .

- Stereochemical analysis : Compare SCXRD data of active vs. inactive batches to identify conformation-dependent activity .

- Assay standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

Q. What challenges arise in conformational analysis due to the adamantyl group?

- Methodological Answer :

- Steric hindrance : The bulky adamantyl group induces non-planar dihedral angles (e.g., 19.91° between benzyl and aminomethylene groups), complicating crystallography .

- Dynamic NMR : Use variable-temperature ¹³C NMR to study ring-flipping kinetics in solution .

- Computational modeling : Apply DFT (B3LYP/6-31G*) to predict stable conformers and compare with SCXRD data .

Q. How can reproducibility issues in synthesis be mitigated?

- Methodological Answer :

- Stoichiometric control : Precisely measure hygroscopic reagents (e.g., methylorthoformate) under inert atmospheres .

- Catalyst activity monitoring : Test HTMAB batches via iodometric titration to ensure consistent catalytic efficiency .

- Documentation : Record reaction parameters (e.g., reflux time ±5 minutes) and storage conditions (desiccants for intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.